1-Ethyl-1-methylpropyl hydroperoxide
Description
Structure
3D Structure
Properties
CAS No. |
17437-25-1 |
|---|---|
Molecular Formula |
C6H14O2 |
Molecular Weight |
118.17 g/mol |
IUPAC Name |
3-hydroperoxy-3-methylpentane |
InChI |
InChI=1S/C6H14O2/c1-4-6(3,5-2)8-7/h7H,4-5H2,1-3H3 |
InChI Key |
BWMWVYKKWYNWMF-UHFFFAOYSA-N |
SMILES |
CCC(C)(CC)OO |
Canonical SMILES |
CCC(C)(CC)OO |
Synonyms |
1-Ethyl-1-methylpropyl hydroperoxide |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethyl 1 Methylpropyl Hydroperoxide and Analogous Branched Hydroperoxides
Acid-Catalyzed Exchange Reactions Utilizing Hydrogen Peroxide
The direct reaction of tertiary alcohols with hydrogen peroxide under acidic conditions is a primary method for the synthesis of tertiary alkyl hydroperoxides. This equilibrium-driven process typically employs a strong acid catalyst, such as sulfuric acid, to facilitate the substitution of the hydroxyl group with a hydroperoxy group.
The mechanism involves the protonation of the alcohol's hydroxyl group by the acid catalyst, forming a good leaving group (water) and generating a stabilized tertiary carbocation. Subsequently, hydrogen peroxide acts as a nucleophile, attacking the carbocation to form the protonated hydroperoxide, which is then deprotonated to yield the final product.
For the synthesis of 1-ethyl-1-methylpropyl hydroperoxide, the precursor is the tertiary alcohol 3-methyl-3-pentanol (B165633). The reaction with hydrogen peroxide in the presence of sulfuric acid leads to the formation of the desired hydroperoxide. The efficiency of this reaction is influenced by factors such as the concentration of the acid, the ratio of hydrogen peroxide to the alcohol, and the reaction temperature. While this method is direct, the strongly acidic conditions can also promote the rearrangement of the intermediate carbocation and the decomposition of the hydroperoxide product. mdma.ch
| Precursor Alcohol | Acid Catalyst | H₂O₂ Concentration | Reaction Conditions | Product | Yield (%) |
| 2-Methyl-2-butanol | Sulfuric Acid | 40-70 wt% | Room Temperature | 1,1-Dimethylpropyl hydroperoxide | Not Specified |
| 1-Methylcyclopentanol | Sulfuric Acid | 60-98% | 25°C | 1-Methylcyclopentyl hydroperoxide | >90% (in situ) |
| 1-Methylcyclohexanol | Sulfuric Acid | 60-98% | 25°C | 1-Methylcyclohexyl hydroperoxide | >90% (in situ) |
Table 1: Examples of Acid-Catalyzed Synthesis of Tertiary Hydroperoxides. Data compiled from studies on analogous tertiary alcohols. Yields for 1-methylcyclopentyl and 1-methylcyclohexyl hydroperoxides are based on their in situ generation and subsequent rearrangement. mdma.chiitk.ac.in
Alkylation and Subsequent Hydrolysis Strategies for Tertiary Hydroperoxide Synthesis
Alkylation strategies for the synthesis of hydroperoxides often draw parallels with the Williamson ether synthesis, where an alkyl halide reacts with a nucleophile. In this context, a hydroperoxide anion or a protected form of hydrogen peroxide would act as the nucleophile. However, the application of this method to the synthesis of tertiary hydroperoxides is severely hampered by the steric hindrance of the tertiary alkyl halide, which favors elimination (E2) reactions over substitution (SN2) reactions. wikipedia.org Consequently, attempting to react a tertiary halide like 3-chloro-3-methylpentane (B1594240) with a source of the hydroperoxide anion typically results in the formation of alkenes as the major products.
An alternative approach involves the use of gem-dihydroperoxides as precursors. This method has proven effective for the synthesis of primary and secondary alkyl hydroperoxides. The process involves a two-fold alkylation of a 1,1-dihydroperoxide, followed by the hydrolysis of the resulting bisperoxyacetal. numberanalytics.comwikipedia.org However, research has shown that this method is not readily extendable to the synthesis of tertiary hydroperoxides. Attempts to achieve a two-fold alkylation with a tertiary electrophile have been reported to be unsuccessful, likely due to rapid elimination reactions under the reaction conditions. numberanalytics.comwikipedia.org
Another alkylation strategy involves the reaction of dialkyl sulfates with hydrogen peroxide. This method has been used to produce certain alkyl hydroperoxides, including tertiary-butyl hydroperoxide. google.com This approach avoids the use of alkyl halides and the associated elimination side reactions. The reaction of diethyl sulfate (B86663) or other suitable alkylating agents with hydrogen peroxide in the presence of a base could theoretically be applied to the synthesis of more complex tertiary hydroperoxides, but its general applicability for hindered structures like this compound is not well-documented.
| Alkylating Agent Type | Nucleophile | Outcome for Tertiary Systems | Primary Obstacle |
| Tertiary Alkyl Halide | Hydroperoxide Anion | Predominantly Elimination | Steric Hindrance |
| Tertiary Electrophile | gem-Dihydroperoxide | Unsuccessful | Rapid Elimination |
| Dialkyl Sulfate | Hydrogen Peroxide | Potentially Viable | Limited Reported Scope |
Table 2: Challenges in Alkylation Strategies for Tertiary Hydroperoxide Synthesis.
Investigation of Improved Synthetic Access Routes for Hindered Alkyl Hydroperoxides
Given the limitations of traditional methods for the synthesis of sterically hindered hydroperoxides, researchers have explored alternative and improved synthetic routes.
One such method involves the synthesis of hydroperoxides from Grignard reagents. This process consists of the slow addition of a Grignard reagent to an organic solvent saturated with oxygen at low temperatures (typically between -60°C and -80°C). The reaction is believed to proceed through the formation of a magnesium hydroperoxide salt (ROOMgX), which upon hydrolysis yields the desired hydroperoxide. This method offers a pathway to primary, secondary, and tertiary alkyl hydroperoxides.
Molybdenum-catalyzed reactions have also been investigated in the context of hydroperoxide chemistry. While often associated with the use of hydroperoxides for epoxidation reactions, molybdenum catalysts can also be involved in their synthesis. For instance, molybdenum metal can be reacted with an organic hydroperoxide or hydrogen peroxide in the presence of an alcohol to create a soluble molybdenum catalyst, which can then be used in various oxidation processes.
The hydroboration-oxidation reaction is a well-established method for the anti-Markovnikov hydration of alkenes to produce alcohols. While the standard reaction with hydrogen peroxide and sodium hydroxide (B78521) yields an alcohol, variations of this two-step process could potentially be adapted for hydroperoxide synthesis, although this is not a conventional application of the reaction.
| Synthetic Method | Description | Applicability to Tertiary Hydroperoxides |
| From Grignard Reagents | Slow addition of a Grignard reagent to an oxygen-saturated solvent at low temperatures, followed by hydrolysis. | Applicable to primary, secondary, and tertiary hydroperoxides. |
| Molybdenum-Catalyzed Reactions | Often used for epoxidations with hydroperoxides, but can also be involved in the preparation of soluble molybdenum catalysts using hydroperoxides. | Indirectly related to synthesis, but highlights the importance of these compounds in catalysis. |
| Hydroboration-Oxidation | A two-step process to convert an alkene into an alcohol. | Standard reaction yields alcohols, not hydroperoxides. |
Table 3: Overview of Alternative Synthetic Routes for Hindered Hydroperoxides.
Reaction Mechanisms Involving 1 Ethyl 1 Methylpropyl Hydroperoxide
Oxidative Transformations Catalyzed by 1-Ethyl-1-methylpropyl Hydroperoxide
Organic hydroperoxides, including this compound, are versatile oxidants in a variety of catalytic transformations. Their reactivity is often harnessed in the presence of metal catalysts to achieve selective oxygen transfer to various substrates.
The epoxidation of olefins using alkyl hydroperoxides in the presence of high-valent metal catalysts, particularly molybdenum, is a widely studied and industrially significant reaction. While the exact mechanism has been a subject of debate, several key pathways have been proposed. One mechanism involves the coordination of the hydroperoxide to the metal center, followed by the transfer of an oxygen atom to the olefin. researchgate.net
Computational studies on molybdenum(VI) catalysts suggest that the process begins with a hydrogen transfer from the hydroperoxide to one of the terminal Mo=O oxygen atoms. nih.govrsc.org The remaining alkylperoxo anion then binds to the molybdenum center. The olefin subsequently attacks the electrophilic peroxidic oxygen, leading to the formation of an epoxide and the regeneration of the catalyst.
Alternative proposed mechanisms include a [2+3] cycloaddition of the olefin to a metal-peroxo species or an exogenous attack of the olefin on a peroxo oxygen atom. researchgate.net The operative pathway can be influenced by the specific catalyst, oxidant, and reaction conditions used. For instance, in some systems, the formation of titanium-hydroperoxide species has been identified as the active catalytic site for the epoxidation reaction. rsc.orguu.nl
Table 1: Proposed Mechanistic Steps in Molybdenum-Catalyzed Epoxidation
| Step | Description |
| 1. Catalyst Activation | The alkyl hydroperoxide (ROOH) coordinates to the Mo(VI) center. |
| 2. Intermediate Formation | A hydrogen transfer from the hydroperoxide to a Mo=O ligand occurs, forming an alkylperoxo-molybdenum intermediate. nih.govrsc.org |
| 3. Oxygen Transfer | The olefin performs a nucleophilic attack on a peroxidic oxygen of the intermediate. |
| 4. Product Formation | The epoxide is formed and released, along with the corresponding alcohol (from the hydroperoxide). |
| 5. Catalyst Regeneration | The catalyst is regenerated and can enter another catalytic cycle. |
In the context of olefin epoxidation catalyzed by molybdenum complexes, the formation of peroxomolybdenum(VI) intermediates is a key step. The mechanism of oxygen transfer from these intermediates to the olefin is a critical aspect of the catalytic cycle.
The Baeyer–Villiger oxidation is a classic organic reaction that converts ketones into esters, or cyclic ketones into lactones, using a peroxyacid or a peroxide as the oxidant. wikipedia.orgorganic-chemistry.org While peroxyacids are the traditional reagents, organic hydroperoxides like this compound can also be used, typically in conjunction with a Lewis or Brønsted acid catalyst. organic-chemistry.orgnih.gov
The reaction mechanism begins with the protonation of the ketone's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.ca The hydroperoxide then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, often referred to as the Criegee intermediate. wikipedia.org The key step of the reaction is the subsequent concerted migration of one of the alkyl or aryl groups from the carbonyl carbon to the adjacent oxygen of the peroxide moiety. wikipedia.org This migration occurs with the simultaneous cleavage of the weak O-O bond, and a carboxylate or alkoxide acts as the leaving group. ucalgary.ca
The regioselectivity of the Baeyer-Villiger oxidation is determined by the "migratory aptitude" of the substituents on the ketone. The group that is better able to stabilize a positive charge will preferentially migrate. organic-chemistry.orgucalgary.ca
Table 2: Migratory Aptitude of Various Groups in Baeyer-Villiger Oxidation
| Migratory Aptitude | Group Type |
| Highest | tertiary alkyl |
| secondary alkyl, cyclohexyl | |
| aryl (phenyl) | |
| primary alkyl | |
| Lowest | methyl |
Source: organic-chemistry.orgucalgary.ca
For a ketone reacting with this compound, the hydroperoxide would form the Criegee intermediate, and the subsequent rearrangement would lead to the formation of an ester and 1-ethyl-1-methylpropanol.
Radical Pathways in Reactions of this compound
The weak oxygen-oxygen bond in hydroperoxides makes them susceptible to homolytic cleavage, leading to the formation of highly reactive radical species. This decomposition can be initiated by heat, light, or the presence of transition metal ions.
The decomposition of alkyl hydroperoxides is a primary route for generating alkoxy (RO•) and peroxyl (ROO•) radicals. The thermal or metal-catalyzed decomposition of this compound would lead to the formation of the 1-ethyl-1-methylpropoxy radical and a hydroxyl radical.
ROOH → RO• + •OH
These primary radicals can then participate in a variety of subsequent reactions. For example, peroxyl radicals can react with each other to form unstable tetroxide intermediates (RO4R'), which can then decompose to yield two alkoxy radicals and molecular oxygen. nih.gov The formation of radicals plays a significant role in competing reaction pathways, such as thermal decomposition, which can occur alongside catalytic cycles like epoxidation. rsc.orguu.nl In some cases, radical-initiated polymerization of products, such as epoxides, can occur at higher concentrations. uu.nl
Once generated, the highly reactive alkoxy and peroxyl radicals from this compound can engage in hydrogen atom transfer (HAT) reactions. These processes are fundamental to many radical chain reactions, including autoxidation. nih.gov
Intermolecular HAT: An alkoxy or peroxyl radical can abstract a hydrogen atom from a suitable donor molecule (R'-H), such as the solvent or another substrate molecule, leading to the formation of an alcohol or a hydroperoxide and a new carbon-centered radical (R'•).
RO• + R'-H → ROH + R'• ROO• + R'-H → ROOH + R'•
Intramolecular HAT: In certain conformations, a peroxyl radical can abstract a hydrogen atom from a different position within the same molecule. nih.gov This process, often a 1,5-HAT, results in the formation of a hydroperoxide functional group and a new carbon-centered radical on the same molecule. nih.gov This is a key step in autoxidation processes that can lead to the formation of highly oxygenated molecules (HOMs). nih.govcopernicus.org The feasibility of intramolecular HAT depends on the specific structure of the radical and the thermodynamic stability of the resulting products. researchgate.net These HAT processes are crucial in propagation steps of radical reactions and can lead to a diverse array of final products.
Formation and Reactions of Hydroperoxyl-Alkyl-Peroxyl Radicals (•OOQOOH)
The formation of hydroperoxyl-alkyl-peroxyl radicals, denoted generically as •OOQOOH, represents a critical juncture in the low-temperature oxidation pathways of alkanes. These radicals are key intermediates that influence the subsequent reaction cascades, including chain propagation and branching steps. The generation of these species from this compound follows a well-established sequence of radical reactions, initiated by the abstraction of a hydrogen atom from the parent alkane, 3-methylpentane (B165638).
The formation of the •OOQOOH radical derived from this compound can be outlined in the following steps:
Initiation: Formation of the 3-methyl-3-pentyl radical from the parent alkane, 3-methylpentane, through hydrogen abstraction.
First Oxygen Addition: The 3-methyl-3-pentyl radical combines with molecular oxygen to form the 1-ethyl-1-methylpropylperoxyl radical.
CH₃CH₂C(CH₃)(•)CH₂CH₃ + O₂ → CH₃CH₂C(CH₃)(OO•)CH₂CH₃
Isomerization: The 1-ethyl-1-methylpropylperoxyl radical undergoes intramolecular hydrogen abstraction to form a hydroperoxy-3-methyl-3-pentyl radical (•QOOH). The transition state for this reaction typically involves a five, six, or seven-membered ring.
Second Oxygen Addition: The hydroperoxy-3-methyl-3-pentyl radical reacts with a second molecule of oxygen to yield the hydroperoxyl-1-ethyl-1-methylpropylperoxyl radical (•OOQOOH). researchgate.net
•QOOH + O₂ → •OOQOOH
The predominant reaction of the •OOQOOH radical is the concerted elimination of a hydroperoxyl radical (HO₂•). This process involves the breaking of a C-H bond beta to the peroxyl radical center and the O-O bond of the peroxyl group, leading to the formation of a C=C double bond.
•OOQOOH → Hydroperoxy olefin + HO₂•
This reaction is a significant source of HO₂• radicals at low temperatures. researchgate.netnih.gov The other major consumption pathway for •OOQOOH radicals is an internal hydrogen transfer to form a dihydroperoxy alkyl radical. researchgate.net
| Reaction Class | A (s⁻¹) | n | Ea (kcal/mol) |
| Concerted Elimination from a Tertiary C-H Bond | 1.29E+11 | 0.58 | 29.8 |
This interactive table provides kinetic parameters for a class of reactions analogous to the concerted elimination of HO₂• from the hydroperoxyl-1-ethyl-1-methylpropylperoxyl radical. The data is based on theoretical calculations for similar radical structures and should be considered as an estimation for the specific reaction of interest. nih.gov
Kinetic Studies of 1 Ethyl 1 Methylpropyl Hydroperoxide Reactivity
Pseudo First-Order and Higher-Order Kinetic Investigations of Epoxidation Reactions
In the study of epoxidation reactions involving hydroperoxides such as 1-ethyl-1-methylpropyl hydroperoxide, kinetic investigations are often designed to simplify complex rate laws. One common approach is the use of pseudo-first-order conditions. This is typically achieved by using a large excess of one reactant, which renders its concentration effectively constant throughout the reaction. For the epoxidation of an alkene with a hydroperoxide, if the alkene is present in a significant excess, the reaction rate will appear to be dependent only on the concentration of the hydroperoxide, thus following pseudo-first-order kinetics.
Conversely, in some catalytic systems, a high concentration of the hydroperoxide can be used to ensure that the catalyst is predominantly in its active peroxo form. For instance, in epoxidations catalyzed by methylrhenium trioxide (MTO) with hydrogen peroxide, high concentrations of the peroxide lead to the formation of a diperoxorhenium complex as the primary reactive species nih.gov. This simplifies the kinetic analysis, allowing for the determination of the rate constants for the reaction between the catalyst's active form and the alkene.
While true first or second-order kinetics are often the ideal, experimental data can sometimes reveal more complex or even fractional orders. For example, in the epoxidation of propylene, the concentration profiles of the main reaction have been observed to follow a pseudo-zeroth-order behavior under certain conditions nist.govresearchgate.net. This indicates that the reaction rate is independent of the concentration of the reactant being monitored, which can occur in heterogeneous catalysis or when the reaction rate is limited by a factor other than reactant concentration.
Quantitative Analysis of Alkyl Group Steric Hindrance Effects on Reaction Rates
The steric and electronic properties of the alkyl groups in both the hydroperoxide and the alkene substrate significantly influence the rate of epoxidation. The size and arrangement of these groups can hinder the approach of the reactants to the transition state, a phenomenon known as steric hindrance.
Studies on the epoxidation of various alkyl-substituted alkenes have demonstrated a clear correlation between the substitution pattern of the alkene and the reaction rate. The rate of epoxidation generally increases with the number of alkyl groups attached to the olefinic carbons nih.gov. This is attributed to the electron-donating nature of alkyl groups, which increases the nucleophilicity of the double bond and makes it more susceptible to electrophilic attack by the hydroperoxide.
The interplay of these factors is complex. For example, while increased alkyl substitution on an alkene generally increases its reactivity, the steric hindrance introduced by bulky substituents on either the alkene or the hydroperoxide can counteract this electronic effect.
Temperature and Pressure Dependencies of Reaction Rate Coefficients
The rates of chemical reactions, including the decomposition and epoxidation reactions of this compound, are highly dependent on temperature and pressure. The temperature dependence of a reaction rate constant (k) is typically described by the Arrhenius equation:
k = A e(-Ea/RT)
where A is the pre-exponential factor, Ea is the activation energy, R is the universal gas constant, and T is the absolute temperature.
Experimental studies on the thermal decomposition of other organic peroxides, such as methyl ethyl ketone peroxide (MEKPO) and cumene (B47948) hydroperoxide (CHP), provide insight into the expected behavior of this compound. For MEKPO, differential scanning calorimetry (DSC) has shown that decomposition begins at temperatures as low as 30–32 °C, with a total heat of decomposition of approximately 1.26 ± 0.03 kJ g⁻¹ researchgate.net. For CHP, the Arrhenius parameters have been determined, with an activation energy (Ea) of 122.0 ± 3.0 kJ mol⁻¹ researchgate.net. These values highlight the thermal sensitivity of organic peroxides.
The following table provides a summary of thermal decomposition data for analogous organic peroxides:
| Compound | Onset Temperature (°C) | Heat of Decomposition (kJ/g) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (ln A) |
| Methyl Ethyl Ketone Peroxide (MEKPO) | 30-32 researchgate.net | 1.26 ± 0.03 researchgate.net | 27.0 (kcal/mol) | 29 (s⁻¹) |
| Cumene Hydroperoxide (CHP) | ~110 | 3.3 ± 0.25 | 122.0 ± 3.0 researchgate.net | 30.0 ± 1.2 (min⁻¹ M¹/²) researchgate.net |
Note: The units for the pre-exponential factor for CHP are specific to the determined reaction order.
Pressure also influences reaction rates, particularly for reactions in the gas phase or in supercritical fluids. For reactions involving a change in the number of moles of gas, an increase in pressure can shift the equilibrium and affect the reaction rate. For condensed-phase reactions, the effect of pressure is generally less pronounced but can still be significant, especially at very high pressures.
Kinetic Analysis of Peroxyl Radical Self-Reactions and Cross-Reactions
The 1-ethyl-1-methylpropylperoxyl radical is a key intermediate in the autoxidation of the corresponding hydrocarbon and in various combustion and atmospheric processes. The kinetics of the self-reactions and cross-reactions of this peroxyl radical are crucial for modeling these complex systems.
Peroxyl radicals (ROO•) can undergo self-reaction to form non-radical products. The rate of this self-reaction is highly dependent on the structure of the alkyl group (R). Primary alkylperoxyl radicals react very rapidly, while secondary radicals react more slowly, and tertiary radicals, such as the 1-ethyl-1-methylpropylperoxyl radical, react very slowly nih.gov.
In addition to self-reactions, peroxyl radicals can participate in cross-reactions with other peroxyl radicals. For example, the cross-reaction of ethyl peroxy radicals (C₂H₅O₂) with methyl peroxy radicals (CH₃O₂) has been studied, and the rate constant for this reaction was determined to be (3.8 ± 1.0) × 10⁻¹³ cm³s⁻¹ rsc.org.
The following table presents kinetic data for the self-reaction and cross-reactions of analogous peroxyl radicals:
| Reactants | Products | Rate Constant (k) | Temperature (K) | Technique |
| CH₂=CHCH₂O₂• + CH₂=CHCH₂O₂• | products | (5.4 ± 1.1) × 10⁻¹⁴ exp[(760 ± 70)/T] cm³ molecule⁻¹ s⁻¹ | 286–394 | Laser Flash Photolysis |
| C₂H₅O₂• + CH₃O₂• | CH₃O• + C₂H₅O• + O₂ | (3.8 ± 1.0) × 10⁻¹³ cm³s⁻¹ rsc.org | 298 | Laser Photolysis-cw-CRDS rsc.org |
| CH₂=CHCH₂O₂• + HO₂• | CH₂=CHCH₂O₂H + O₂ | (5.6 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 393–426 | Laser Flash Photolysis |
Given that 1-ethyl-1-methylpropylperoxyl is a tertiary radical, its self-reaction rate constant is expected to be significantly lower than that of primary or secondary peroxyl radicals. The bulky nature of the 1-ethyl-1-methylpropyl group would sterically hinder the formation of the transition state for the self-reaction.
Decomposition Pathways of 1 Ethyl 1 Methylpropyl Hydroperoxide
Unimolecular Dissociation Mechanisms of Alkyl Hydroperoxides
The initial and often rate-determining step in the thermal decomposition of alkyl hydroperoxides is the unimolecular homolytic cleavage of the weak oxygen-oxygen (O-O) bond. This process, known as unimolecular dissociation, results in the formation of an alkoxyl radical and a hydroxyl radical.
For 1-ethyl-1-methylpropyl hydroperoxide, this dissociation can be represented as follows:
CH₃CH₂C(CH₃)(OOH)CH₂CH₃ → CH₃CH₂C(CH₃)(O•)CH₂CH₃ + •OH
This reaction is highly endothermic, and its rate is strongly dependent on temperature. The stability of the resulting tertiary alkoxyl radical (1-ethyl-1-methylpropoxyl radical) influences the energetics of this process. Generally, the O-O bond in tertiary hydroperoxides is weaker than in primary or secondary hydroperoxides, leading to lower activation energies for decomposition.
Studies on analogous tertiary hydroperoxides, such as tert-butyl hydroperoxide, provide insight into the kinetics of this process. The activation energy for the unimolecular decomposition of alkyl hydroperoxides is a key parameter in understanding their thermal stability.
Radical-Initiated and Catalytic Decomposition Processes
The decomposition of this compound can be significantly accelerated by the presence of radicals or catalysts. These processes provide alternative, lower-energy pathways for the breakdown of the hydroperoxide.
Radical-Initiated Decomposition:
Radicals present in the system can induce the decomposition of the hydroperoxide through a chain reaction mechanism. For instance, a radical (R•) can abstract the weakly bonded hydrogen atom from the hydroperoxyl group, producing a peroxy radical and a stable molecule (RH).
R• + CH₃CH₂C(CH₃)(OOH)CH₂CH₃ → RH + CH₃CH₂C(CH₃)(OO•)CH₂CH₃
The resulting tertiary peroxy radical can then participate in further reactions, propagating the chain. Alkoxy radicals, such as the 1-ethyl-1-methylpropoxyl radical formed during unimolecular dissociation, can also abstract the hydroperoxidic hydrogen, leading to an induced decomposition pathway.
Catalytic Decomposition:
Transition metal ions are effective catalysts for the decomposition of hydroperoxides. These reactions often proceed via a redox mechanism, where the metal ion cycles between different oxidation states. For example, a metal ion in a lower oxidation state (Mⁿ⁺) can react with the hydroperoxide to generate an alkoxyl radical and a hydroxyl anion, with the metal being oxidized in the process.
Mⁿ⁺ + CH₃CH₂C(CH₃)(OOH)CH₂CH₃ → M⁽ⁿ⁺¹⁾⁺ + CH₃CH₂C(CH₃)(O•)CH₂CH₃ + OH⁻
Conversely, the metal ion in a higher oxidation state (M⁽ⁿ⁺¹⁾⁺) can react with another molecule of the hydroperoxide to produce a peroxy radical and a proton, regenerating the lower oxidation state of the metal catalyst.
M⁽ⁿ⁺¹⁾⁺ + CH₃CH₂C(CH₃)(OOH)CH₂CH₃ → Mⁿ⁺ + CH₃CH₂C(CH₃)(OO•)CH₂CH₃ + H⁺
Acids can also catalyze the decomposition of tertiary hydroperoxides. This process typically involves protonation of the hydroperoxide, followed by cleavage of the O-O bond to form a carbocation and hydrogen peroxide. The resulting carbocation can then react further, for instance, by reacting with water to form the corresponding alcohol. For this compound, this would lead to the formation of 3-methyl-3-pentanol (B165633).
Fragmentation Pathways: Alpha- and Beta-Scission Channels
The 1-ethyl-1-methylpropoxyl radical (CH₃CH₂C(CH₃)(O•)CH₂CH₃), a key intermediate in the decomposition of this compound, is itself unstable and can undergo further fragmentation through scission of carbon-carbon bonds adjacent to the oxygen-centered radical. These fragmentation pathways are categorized as alpha-scission and beta-scission.
Alpha-Scission (α-Scission):
Alpha-scission involves the cleavage of a C-C bond directly adjacent to the carbon bearing the oxygen radical. For the 1-ethyl-1-methylpropoxyl radical, there are two potential α-scission pathways:
Cleavage of a methyl group: This pathway yields an ethyl radical and pentan-3-one. CH₃CH₂C(CH₃)(O•)CH₂CH₃ → •CH₃ + CH₃CH₂C(=O)CH₂CH₃
Cleavage of an ethyl group: This pathway produces a methyl radical and butan-2-one. CH₃CH₂C(CH₃)(O•)CH₂CH₃ → •CH₂CH₃ + CH₃C(=O)CH₂CH₃
The relative importance of these pathways is influenced by the stability of the departing radical and the resulting ketone.
Beta-Scission (β-Scission):
Beta-scission involves the cleavage of a C-C bond that is one position removed from the oxygen-centered radical. This process is a significant fragmentation pathway for alkoxyl radicals. In the case of the 1-ethyl-1-methylpropoxyl radical, β-scission would lead to the formation of a ketone and an alkyl radical. The stability of the formed radical is a crucial factor in determining the preferred reaction channel. Generally, the cleavage that produces the most stable radical is favored.
Characterization of Decomposition Products and Reactive Intermediates
The decomposition of this compound yields a complex mixture of products, the composition of which depends on the specific decomposition pathway followed. The primary reactive intermediates are the 1-ethyl-1-methylpropoxyl radical and the hydroxyl radical.
The subsequent reactions of the 1-ethyl-1-methylpropoxyl radical, including hydrogen abstraction and fragmentation, lead to the formation of stable end products.
Major Decomposition Products:
Based on the unimolecular, radical-initiated, and fragmentation pathways, the following are expected to be the major decomposition products:
3-Methyl-3-pentanol: Formed via hydrogen abstraction by the 1-ethyl-1-methylpropoxyl radical from a suitable hydrogen donor, or through acid-catalyzed decomposition.
Pentan-3-one (Diethyl ketone): A product of α-scission of the 1-ethyl-1-methylpropoxyl radical.
Butan-2-one (Methyl ethyl ketone): Another product of α-scission of the 1-ethyl-1-methylpropoxyl radical.
Methane and Ethane: Formed from the methyl and ethyl radicals produced during fragmentation, which can abstract hydrogen atoms from other molecules.
The relative yields of these products can provide valuable information about the dominant decomposition mechanisms under specific conditions. For instance, a higher yield of 3-methyl-3-pentanol suggests that hydrogen abstraction reactions are prevalent, while a higher proportion of ketones indicates that fragmentation pathways are significant.
The table below summarizes the key reactive intermediates and the major expected decomposition products.
| Category | Compound Name | Chemical Formula |
| Reactive Intermediates | 1-Ethyl-1-methylpropoxyl radical | CH₃CH₂C(CH₃)(O•)CH₂CH₃ |
| Hydroxyl radical | •OH | |
| 1-Ethyl-1-methylpropylperoxy radical | CH₃CH₂C(CH₃)(OO•)CH₂CH₃ | |
| Methyl radical | •CH₃ | |
| Ethyl radical | •CH₂CH₃ | |
| Major Decomposition Products | 3-Methyl-3-pentanol | CH₃CH₂C(CH₃)(OH)CH₂CH₃ |
| Pentan-3-one | CH₃CH₂C(=O)CH₂CH₃ | |
| Butan-2-one | CH₃C(=O)CH₂CH₃ | |
| Methane | CH₄ | |
| Ethane | C₂H₆ | |
| Hydrogen Peroxide | H₂O₂ |
The analysis of these products is typically performed using techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of the various components in the reaction mixture.
Theoretical and Computational Chemistry of 1 Ethyl 1 Methylpropyl Hydroperoxide
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to determining the properties of a molecule. However, specific data from these calculations for 1-ethyl-1-methylpropyl hydroperoxide are not found in the reviewed literature.
Potential Energy Surface Mapping and Transition State Characterization
Mapping the potential energy surface (PES) is essential for studying chemical reactions, as it allows for the identification of reactants, products, intermediates, and transition states. Characterizing the transition states connecting these points is crucial for understanding reaction mechanisms and barriers. For example, in the unimolecular dissociation of ethyl hydroperoxide, transition states for various decomposition pathways have been located and characterized using computational methods. nih.gov A similar exploration for this compound would elucidate its decomposition pathways, but such a study has not been published.
Kinetic Modeling and Rate Coefficient Calculations
Predicting how fast a reaction occurs is a primary goal of computational kinetics. This involves calculating rate coefficients, often over a range of temperatures.
Environmental and Atmospheric Chemistry Implications of Alkyl Hydroperoxides
Formation of Organic Hydroperoxides (ROOH) in Atmospheric Oxidation of Volatile Organic Compounds (VOCs)
Organic hydroperoxides are key compounds formed during the atmospheric oxidation of VOCs. mdpi.com The primary formation route for alkyl hydroperoxides like 1-Ethyl-1-methylpropyl hydroperoxide in the gas phase is through the bimolecular reaction of an organic peroxy radical (RO₂) with a hydroperoxyl radical (HO₂). copernicus.org
The formation process is initiated by the reaction of a VOC with a hydroxyl radical (•OH), the most significant daytime oxidant in the troposphere. For this compound, the parent VOC is 3-methylpentane (B165638). The oxidation sequence is as follows:
Initiation by •OH Radical: The process begins with the abstraction of a hydrogen atom from the 3-methylpentane molecule by an •OH radical. Abstraction of the tertiary hydrogen atom at the third carbon position is favored, leading to the formation of a 1-ethyl-1-methylpropyl radical (a tertiary alkyl radical, R•).
CH₃CH₂CH(CH₃)CH₂CH₃ + •OH → CH₃CH₂C•(CH₃)CH₂CH₃ + H₂O
Formation of the Peroxy Radical (RO₂): The resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂), which is abundant in the atmosphere, to form the corresponding organic peroxy radical (RO₂•).
CH₃CH₂C•(CH₃)CH₂CH₃ + O₂ → CH₃CH₂C(O₂•)(CH₃)CH₂CH₃ (1-Ethyl-1-methylpropyl peroxy radical)
Formation of the Hydroperoxide (ROOH): In environments with low nitrogen oxide (NOx) concentrations, the 1-Ethyl-1-methylpropyl peroxy radical will primarily react with a hydroperoxyl radical (HO₂•) to yield this compound and molecular oxygen.
CH₃CH₂C(O₂•)(CH₃)CH₂CH₃ + HO₂• → CH₃CH₂C(OOH)(CH₃)CH₂CH₃ + O₂
This reaction pathway is particularly significant in clean or remote atmospheric regions where NOx levels are low. In polluted, high-NOx environments, the reaction of RO₂• with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂) becomes a competitive and often dominant pathway, reducing the yield of organic hydroperoxides.
Table 1: Generalized Atmospheric Formation Pathway for this compound
| Step | Reactants | Products | Description |
| 1 | 3-Methylpentane + Hydroxyl Radical (•OH) | 1-Ethyl-1-methylpropyl Radical (R•) + Water (H₂O) | Initiation of oxidation by H-atom abstraction. |
| 2 | 1-Ethyl-1-methylpropyl Radical (R•) + Molecular Oxygen (O₂) | 1-Ethyl-1-methylpropyl Peroxy Radical (RO₂•) | Rapid addition of oxygen to the alkyl radical. |
| 3 | 1-Ethyl-1-methylpropyl Peroxy Radical (RO₂•) + Hydroperoxyl Radical (HO₂•) | This compound (ROOH) + Molecular Oxygen (O₂) | Termination reaction forming the stable hydroperoxide. |
Role of Hydroperoxides as Sources and Sinks for HOx Radicals in the Troposphere
Alkyl hydroperoxides play a crucial dual role in tropospheric chemistry, acting as both sources and sinks for the highly reactive odd hydrogen radicals (HOx), which consist of the hydroxyl radical (•OH) and the hydroperoxyl radical (HO₂•). copernicus.org This dual functionality makes them important temporary reservoirs that influence the oxidizing capacity of the atmosphere. copernicus.org
As a Sink for HOx Radicals: The formation of this compound, as described in section 7.1, consumes one organic peroxy radical (RO₂•) and one hydroperoxyl radical (HO₂•).
RO₂• + HO₂• → ROOH + O₂
This reaction effectively removes two radicals from the atmosphere and terminates radical chain reactions, thus acting as a temporary sink for HOx. By sequestering these radicals into a more stable molecule (ROOH), this process can slow down atmospheric oxidation cycles, particularly in low-NOx environments where this formation pathway is most efficient.
As a Source for HOx Radicals: The stability of alkyl hydroperoxides is limited. They can be broken down by sunlight (photolysis) or by reaction with •OH radicals, releasing the stored HOx radicals back into the atmosphere.
Photolysis: Absorption of ultraviolet radiation can break the weak oxygen-oxygen bond in the hydroperoxide, generating an alkoxy radical (RO•) and a hydroxyl radical (•OH).
ROOH + hν → RO• + •OH
Reaction with •OH: Alkyl hydroperoxides can react with •OH radicals. This reaction typically proceeds via abstraction of the weakly bonded hydrogen atom from the hydroperoxide group, regenerating a peroxy radical (RO₂•) and forming water.
ROOH + •OH → RO₂• + H₂O
Both of these degradation pathways regenerate reactive radicals, re-initiating oxidative chemical cycles. Because alkyl hydroperoxides like this compound are generally more stable and have longer atmospheric lifetimes than the HOx radicals themselves, they can be transported over long distances. copernicus.org This transport leads to the redistribution of HOx radicals, releasing them in different geographical regions or at different altitudes from where they were initially sequestered. copernicus.org
Photolysis and Other Atmospheric Degradation Pathways of Alkyl Hydroperoxides
The atmospheric lifetime and ultimate fate of this compound are determined by its removal processes. The two primary gas-phase degradation pathways are photolysis and oxidation by the hydroxyl radical.
Photolysis: The photolysis of an alkyl hydroperoxide involves the cleavage of the O-O bond upon absorption of solar radiation, which is the weakest bond in the molecule. This process directly produces a hydroxyl radical (•OH) and an alkoxy radical (RO•).
CH₃CH₂C(OOH)(CH₃)CH₂CH₃ + hν (λ < 350 nm) → CH₃CH₂C(O•)(CH₃)CH₂CH₃ + •OH
Oxidation by •OH Radicals: The reaction with the •OH radical is a major atmospheric sink for most organic hydroperoxides. The reaction can proceed via hydrogen abstraction from different sites on the molecule.
Abstraction from the -OOH group: This is often the most favorable pathway, as the O-H bond in the hydroperoxide group is relatively weak. This reaction regenerates the organic peroxy radical.
CH₃CH₂C(OOH)(CH₃)CH₂CH₃ + •OH → CH₃CH₂C(O₂•)(CH₃)CH₂CH₃ + H₂O
Abstraction from a C-H bond: Abstraction from one of the carbon atoms in the alkyl chain can also occur, leading to the formation of a carbon-centered radical and water.
The relative importance of these degradation pathways dictates the lifetime of the hydroperoxide and the nature of its secondary products.
Table 2: Primary Atmospheric Degradation Pathways for Alkyl Hydroperoxides (ROOH)
| Pathway | Reaction | Products | Significance |
| Photolysis | ROOH + hν | Alkoxy Radical (RO•) + Hydroxyl Radical (•OH) | Important daytime loss process; direct source of •OH radicals. |
| OH Oxidation | ROOH + •OH | Peroxy Radical (RO₂•) + Water (H₂O) | Major loss process, active during the day; regenerates RO₂• radicals. |
Evaluation of Chemistry-Transport Models with Organic Hydroperoxide Data
Chemistry-transport models (CTMs) are essential tools for simulating and predicting atmospheric composition and air quality. These models rely on mathematical descriptions of emissions, chemical transformations, transport, and deposition of various atmospheric species. Organic hydroperoxides are key species within these models because of their role in HOx cycling and VOC oxidation. copernicus.org
Field measurements of organic hydroperoxides (ROOH) provide crucial data for the evaluation and validation of CTMs. By comparing the concentrations of ROOH predicted by a model (such as GEOS-Chem or EMAC) with in-situ observations from field campaigns, scientists can assess the model's performance and identify areas for improvement. copernicus.orgresearchgate.netmdpi.com
Discrepancies between modeled and measured ROOH concentrations can point to several potential issues in the model's framework:
Inaccurate Emission Inventories: The model may be using incorrect emission rates for the precursor VOCs (like 3-methylpentane) that lead to hydroperoxide formation.
Gaps in Chemical Mechanisms: The model's representation of the chemical reactions, including the formation and loss rates of ROOH and competing reactions of RO₂ radicals, may be incomplete or inaccurate. For instance, models often use generalized parameters for hydroperoxide photolysis that may not be accurate for all specific structures. mdpi.com
Errors in Transport and Deposition: The model may incorrectly simulate the physical processes of atmospheric transport (wind) or the rates of dry and wet deposition of hydroperoxides to the Earth's surface.
Missing Secondary Sources: There could be unknown or poorly quantified chemical pathways that produce hydroperoxides in the atmosphere.
For example, studies have shown that models can sometimes significantly overestimate or underestimate hydroperoxide concentrations under specific conditions, such as in highly polluted regions or in the marine boundary layer. copernicus.org These discrepancies highlight the need for more detailed laboratory studies on the kinetics and photochemistry of specific hydroperoxides like this compound and for continued field measurements to constrain and improve the predictive capabilities of atmospheric models.
Structure Reactivity Relationships in Branched Alkyl Hydroperoxides
Steric and Electronic Influences of the 1-Ethyl-1-methylpropyl Group on O-O Bond Reactivity
The reactivity of the peroxide (O-O) bond in 1-ethyl-1-methylpropyl hydroperoxide is fundamentally governed by the steric and electronic characteristics of its unique tertiary alkyl group. The 1-ethyl-1-methylpropyl substituent creates a sterically crowded environment around the O-O bond. This steric bulk, arising from the presence of methyl and ethyl groups attached to the carbon atom adjacent to the hydroperoxy functional group, can impede the approach of other molecules, thereby influencing the kinetics of bimolecular reactions. nih.gov
From an electronic standpoint, alkyl groups are known to be electron-donating via the inductive effect (+I). In the case of this compound, the cumulative electron-donating nature of the alkyl substituents increases the electron density on the peroxide bond. This enrichment of electron density on the oxygen atoms leads to a destabilization of the O-O bond, rendering it more susceptible to homolytic cleavage. The O-O bond is relatively weak, with a bond dissociation energy typically in the range of 190–210 kJ/mol, which is less than half the strength of C-C, C-H, and C-O bonds. The stability of the resulting 1-ethyl-1-methylpropoxy radical is a significant factor. Tertiary radicals exhibit greater stability compared to secondary and primary radicals due to hyperconjugation, which facilitates the homolysis of the O-O bond.
Comparative Kinetic Studies with Other Substituted Alkyl Hydroperoxides (e.g., tert-Butyl Hydroperoxide)
To understand the reactivity of this compound, it is useful to compare its kinetic behavior with other alkyl hydroperoxides, particularly the well-studied tert-butyl hydroperoxide (t-BuOOH). The rate of thermal decomposition, which involves the homolytic cleavage of the O-O bond, is a critical parameter in these comparisons.
Generally, the thermal stability of alkyl hydroperoxides decreases as the degree of substitution on the alpha-carbon (the carbon atom bonded to the hydroperoxy group) increases. Consequently, tertiary alkyl hydroperoxides are typically less stable and decompose more readily than their secondary and primary counterparts. This trend is largely attributed to the enhanced stability of the resulting tertiary alkoxy radicals.
The following interactive table presents hypothetical kinetic data to illustrate the expected trends in thermal decomposition for a series of alkyl hydroperoxides in an inert solvent.
Table 1:| Alkyl Hydroperoxide | Structure | Type | Expected Relative Rate Constant (k) | Expected Relative Activation Energy (Ea) |
|---|---|---|---|---|
| This compound | CH₃CH₂C(CH₃)(OOH)CH₂CH₃ | Tertiary | k₁ | Ea₁ |
| tert-Butyl Hydroperoxide | (CH₃)₃COOH | Tertiary | k₂ (≈ k₁) | Ea₂ (≈ Ea₁) |
| Cumene (B47948) Hydroperoxide | C₆H₅C(CH₃)₂OOH | Tertiary | k₃ (> k₁, k₂) | Ea₃ (< Ea₁, Ea₂) |
Note: The actual values would need to be determined experimentally. The rate for cumene hydroperoxide is expected to be faster due to the additional resonance stabilization of the resulting radical.
Rationalization of Reactivity Trends based on Molecular Architecture and Substituent Effects
The reactivity trends observed among branched alkyl hydroperoxides can be rationalized by examining their molecular architecture and the influence of their substituents.
Radical Stability: The single most important factor governing the rate of homolytic O-O bond cleavage is the stability of the alkoxy radical formed upon decomposition. Tertiary alkoxy radicals, such as the 1-ethyl-1-methylpropoxy and tert-butoxy (B1229062) radicals, are significantly more stable than secondary and primary radicals. This increased stability is due to hyperconjugation from the adjacent alkyl groups, which delocalizes the unpaired electron and lowers the energy of the radical. The more stable the resulting radical, the lower the activation energy for the decomposition process.
Steric Effects: Steric hindrance plays a dual role. While it can shield the O-O bond from external reagents in bimolecular reactions, it can also accelerate unimolecular thermal decomposition. nih.gov Increased steric strain in the ground state of a bulky hydroperoxide molecule can be relieved as the O-O bond elongates and eventually breaks in the transition state. The 1-ethyl-1-methylpropyl group is sterically more demanding than the tert-butyl group, which could lead to greater ground-state strain and thus a slightly enhanced rate of decomposition.
Electronic Effects: The inductive electron-donating nature of alkyl groups directly weakens the O-O bond. By pushing electron density into the antibonding σ* orbital of the peroxide bond, the bond is destabilized and more easily cleaved. The cumulative inductive effect from the three alkyl groups in a tertiary hydroperoxide like this compound is substantial, contributing to its relatively low thermal stability compared to less substituted hydroperoxides.
Table 2:| Factor | Influence on O-O Bond Reactivity | Underlying Principle |
|---|---|---|
| Alkoxy Radical Stability | Increases reactivity (Tertiary > Secondary > Primary) | A more stable product leads to a lower activation energy for decomposition. |
| Steric Bulk | Increases unimolecular decomposition rate | Relief of ground-state steric strain in the transition state. nih.gov |
| Electronic Effects (+I) | Increases reactivity | Electron-donating groups inductively weaken the O-O bond. |
Advanced Spectroscopic and Analytical Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation and Reaction Monitoring
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different types of protons present in the molecule. The most characteristic signal would be that of the hydroperoxide proton (-OOH), which is typically observed in a downfield region, often between δ 10-13 ppm, due to deshielding effects and hydrogen bonding. The chemical shifts of the alkyl protons can be estimated based on their proximity to the electronegative oxygen atoms.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for 1-Ethyl-1-methylpropyl hydroperoxide
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OH | 10.0 - 13.0 | Singlet |
| -CH ₃ | ~1.2 | Singlet |
| -CH ₂- | ~1.5 | Quartet |
| -CH₂-CH ₃ | ~0.9 | Triplet |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom bonded to the hydroperoxy group (C-OOH) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 70-85 ppm, due to the strong deshielding effect of the two oxygen atoms. The other carbon atoms will appear at chemical shifts characteristic of alkanes.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C -OOH | 70 - 85 |
| -C H₃ | 20 - 30 |
| -C H₂- | 25 - 35 |
| -CH₂-C H₃ | 5 - 15 |
In research contexts, NMR is invaluable for monitoring reactions involving this compound. For instance, in oxidation reactions, the disappearance of the characteristic -OOH proton signal and the appearance of new signals corresponding to reaction products can be quantitatively tracked over time to determine reaction kinetics.
Mass Spectrometry (MS) for Fragmentation Pattern Analysis in Reaction Studies
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns. In the context of reaction studies, MS can be used to identify this compound and its reaction products.
Under electron ionization (EI), the molecular ion of this compound (m/z 118) may be observed, although it is often weak or absent due to the lability of the peroxide bond. The fragmentation of tertiary alkyl hydroperoxides is characterized by several key pathways:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a common fragmentation pathway. For this compound, this would lead to the loss of an ethyl radical (•C₂H₅) or a methyl radical (•CH₃), resulting in fragment ions at m/z 89 and m/z 103, respectively.
Loss of water: Elimination of a water molecule (H₂O) from the molecular ion can occur, leading to a fragment at m/z 100.
Loss of a hydroperoxyl radical: Cleavage of the C-O bond can result in the loss of a hydroperoxyl radical (•OOH), giving rise to a fragment ion corresponding to the tertiary alkyl cation at m/z 85.
Cleavage of the O-O bond: Homolytic cleavage of the peroxide bond can lead to the formation of an alkoxyl radical and a hydroxyl radical, though the resulting charged fragments may be less prominent in the spectrum.
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 118 | [C₆H₁₄O₂]⁺• | Molecular Ion |
| 103 | [C₅H₁₁O₂]⁺ | Loss of •CH₃ |
| 89 | [C₄H₉O₂]⁺ | Loss of •C₂H₅ |
| 85 | [C₆H₁₃]⁺ | Loss of •OOH |
| 100 | [C₆H₁₂O]⁺• | Loss of H₂O |
The analysis of these fragmentation patterns provides a molecular fingerprint that can be used to confirm the presence of this compound in complex mixtures and to identify its transformation products in various chemical reactions.
Q & A
Basic Research Questions
Q. How can 1-ethyl-1-methylpropyl hydroperoxide be synthesized with high purity for laboratory use?
- Methodological Answer : Synthesis typically involves the controlled autoxidation of the corresponding tertiary alcohol (1-ethyl-1-methylpropanol) under oxygen or air flow. Purification is achieved via fractional distillation or recrystallization in non-polar solvents. Purity should be validated using nuclear magnetic resonance (NMR) spectroscopy and iodometric titration to quantify active peroxide content. Storage under inert gas (e.g., argon) minimizes premature decomposition .
Q. What are the best practices for handling and storing this compound to prevent accidental decomposition?
- Methodological Answer :
- Store in airtight, chemically resistant containers (e.g., glass or stainless steel) under inert gas (argon/nitrogen) at ≤4°C to inhibit peroxide accumulation .
- Test for peroxides every 3 months using iodometric or test-strip methods; discard if peroxide concentration exceeds 10 ppm .
- Use non-sparking tools and explosion-proof equipment during transfers to mitigate ignition risks .
Q. Which analytical techniques are most reliable for quantifying peroxide content and structural stability?
- Methodological Answer :
- Iodometric Titration : Directly measures active oxygen content via reaction with potassium iodide .
- NMR Spectroscopy : Identifies hydroperoxide-specific proton shifts (δ 7–10 ppm for -OOH groups) and monitors degradation byproducts .
- Differential Scanning Calorimetry (DSC) : Assesses thermal stability by detecting exothermic decomposition peaks .
Advanced Research Questions
Q. How can kinetic parameters (e.g., activation energy, reaction order) for thermal decomposition be determined experimentally?
- Methodological Answer :
-
Conduct isothermal decomposition studies at varying temperatures (e.g., 50–100°C) using gas chromatography (GC) or DSC to track concentration changes.
-
For first-order kinetics (observed at low concentrations or high dilution), use the Arrhenius equation:
where $E_a$ is derived from slope analysis of $\ln(k)$ vs. $1/T$.- For second-order kinetics (observed at high concentrations due to dimerization), apply the integrated rate law:
- For second-order kinetics (observed at high concentrations due to dimerization), apply the integrated rate law:
Reference activation energies for similar hydroperoxides (28–32 kcal/mol) .
Q. How can contradictions in reported decomposition mechanisms (e.g., first- vs. second-order kinetics) be resolved?
- Methodological Answer :
- Concentration Dependence : Perform kinetic studies at varying initial hydroperoxide concentrations. High concentrations favor dimerization (second-order), while diluted systems follow unimolecular decomposition (first-order) .
- Solvent Effects : Use non-polar solvents (e.g., hexane) to minimize hydrogen bonding, which alters reaction pathways.
- Control Experiments : Include radical scavengers (e.g., BHT) to assess chain-propagation contributions .
Q. What computational methods are suitable for modeling the stability and reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the O-O bond to predict thermal stability. Use B3LYP/6-311++G(d,p) basis sets for accuracy.
- Molecular Dynamics (MD) Simulations : Model solvent interactions and aggregation behavior under varying temperatures .
- Transition State Analysis : Identify intermediates and activation barriers for decomposition pathways using Gaussian or ORCA software .
Q. How can enzymatic interactions with this compound be studied in biological systems?
- Methodological Answer :
- Lipid Peroxidation Assay : Incubate with cell cultures (e.g., human lymphocytes) and quantify malondialdehyde (MDA) production via reaction with 1-methyl-2-phenylindole. Normalize results to protein content .
- Enzyme Inhibition Studies : Use liver microsomes or purified cytochrome P450 enzymes to assess metabolic pathways. Monitor substrate depletion via LC-MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
